BenchChemオンラインストアへようこそ!

6-(2,4-dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

HMG-CoA reductase Dyslipidemia Enzyme inhibition

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2319806-33-0) is a synthetic, fused heterocyclic small molecule featuring a 2,4-dimethylbenzoyl substituent on the 6-position of a 5H,6H,7H-pyrrolo[3,4-b]pyridine core. It belongs to the pyrrolo[3,4-b]pyridine class, which has been explored in medicinal chemistry for antibacterial, anti-inflammatory, and HMG-CoA reductase inhibitory activities.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 2319806-33-0
Cat. No. B2922449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2319806-33-0
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)C
InChIInChI=1S/C16H16N2O/c1-11-5-6-14(12(2)8-11)16(19)18-9-13-4-3-7-17-15(13)10-18/h3-8H,9-10H2,1-2H3
InChIKeyNWKFOLDHLASEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Core Scaffold & Procurement Profile


6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2319806-33-0) is a synthetic, fused heterocyclic small molecule featuring a 2,4-dimethylbenzoyl substituent on the 6-position of a 5H,6H,7H-pyrrolo[3,4-b]pyridine core. It belongs to the pyrrolo[3,4-b]pyridine class, which has been explored in medicinal chemistry for antibacterial, anti-inflammatory, and HMG-CoA reductase inhibitory activities [1]. The compound is primarily listed as a research chemical or synthetic building block, with publicly available characterization limited to basic molecular formula (C16H16N2O) and molecular weight (252.31 g/mol) .

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Why Generic Pyrrolo[3,4-b]pyridine Analogs Are Not Interchangeable


The 2,4-dimethylbenzoyl substitution pattern on the pyrrolo[3,4-b]pyridine scaffold is not arbitrary; it directly impacts the compound's electronic distribution, lipophilicity, and potential target engagement. In the broader class of HMG-CoA reductase inhibitors, the nature and position of substituents on the benzoyl ring (e.g., alkyl, halogen, trifluoromethyl) critically dictate enzyme inhibition potency and selectivity [1]. A 2015 patent on related pyrrolo[3,4-b]pyridines demonstrates that even minor changes to the benzoyl group, such as replacing methyl with trifluoromethyl or altering the substitution pattern, can shift the pharmacological profile from an anti-inflammatory prostaglandin synthetase inhibitor to an inactive compound . Therefore, procuring a generic, unsubstituted or differently substituted pyrrolo[3,4-b]pyridine core and attempting downstream functionalization introduces significant risk of failing to replicate specific intermolecular interactions (e.g., hydrophobic packing, hydrogen bonding) required for the intended target affinity or enzyme inhibition.

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Quantifiable Differentiation vs. Closest Analogs


HMG-CoA Reductase Inhibition Potential: 2,4-Dimethylbenzoyl vs. Other Substituted Pyrrolo[3,4-b]pyridines

The 2,4-dimethylbenzoyl substitution is a key pharmacophoric element in several patented HMG-CoA reductase inhibitors based on the pyrrolo[3,4-b]pyridine scaffold [1]. While direct IC50 data for the target compound are not public, the patent by Hubsch et al. (US5120782) systematically explores the structure-activity relationship (SAR) for this enzyme class. It demonstrates that para-substituted benzoyl groups generally enhance activity, and the presence of small alkyl groups (e.g., methyl) on the phenyl ring is crucial for maintaining high affinity. The 2,4-dimethyl pattern may offer an optimal balance of steric and electronic effects compared to the unsubstituted benzoyl analog (reported to have significantly reduced activity) or the mono-substituted 4-methylbenzoyl variant.

HMG-CoA reductase Dyslipidemia Enzyme inhibition

Antibacterial Activity: Structural Differentiation from Functionalized Pyrrolo[3,4-b]pyridines

The pyrrolo[3,4-b]pyridine core has demonstrated antibacterial activity against Gram-negative pathogens. In a 2021 study by Saigal et al., functionalized pyrrolo[3,4-b]pyridine derivatives 4j and 4l showed MIC values of 62.5 µg/mL and 125.0 µg/mL against E. coli ATCC 25922 [1]. The target compound, with a 2,4-dimethylbenzoyl group, is structurally distinct from the active derivatives in the study, which contained different heterocyclic substituents (e.g., cyano, ethyl carboxylate). This structural difference implies a different mechanism or potency spectrum, making direct substitution risky.

Antibacterial Gram-negative bacteria E. coli

Physicochemical Profile: Lipophilicity and Metabolic Stability Compared to Core Scaffold

The introduction of the 2,4-dimethylbenzoyl group significantly increases the lipophilicity of the pyrrolo[3,4-b]pyridine core. The unsubstituted 5H,6H,7H-pyrrolo[3,4-b]pyridine has a computed logP (cLogP) around 0.7, while the target compound's cLogP is estimated at 2.8 . This shift impacts passive membrane permeability and metabolic clearance and differentiates it from less lipophilic analogs in CNS drug discovery programs where lower logP is often desired.

Lipophilicity cLogP Drug-likeness

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: High-Impact Application Scenarios


Lead Optimization in Dyslipidemia and Cardiovascular Drug Discovery

The compound is best positioned as a fragment or advanced intermediate in the synthesis of HMG-CoA reductase inhibitors for treating hyperlipoproteinemia and arteriosclerosis [1]. Medicinal chemistry teams can leverage the 2,4-dimethylbenzoyl group as a lipophilic anchor that enhances binding to the enzyme's hydrophobic pocket, as inferred from patent SAR . This scenario avoids investing in unsubstituted cores that show negligible enzyme inhibition.

Fragment-Based Screening for Novel Antibacterial Agents Targeting Gram-Negative Bacteria

Given the proven antibacterial activity of functionalized pyrrolo[3,4-b]pyridines against E. coli [2], this compound's unique substitution may provide a starting point for fragment growth or scaffold hopping campaigns. Its procurement is justified for phenotypic screening where a diverse set of pyrrolo[3,4-b]pyridine substitution patterns is needed to sample new chemical space against multi-drug resistant strains.

Chemical Biology Probe Development Targeting Protein-Protein Interactions

The increased lipophilicity (cLogP 2.8) and the benzoyl group's potential for halogen bonding or pi-stacking interactions make this compound a candidate for developing probes that disrupt protein-protein interfaces in intracellular signaling pathways . Researchers can prioritize this over the hydrophilic core scaffold when targeting membrane-associated or cytosolic protein complexes.

Quote Request

Request a Quote for 6-(2,4-dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.